molecular formula C14H10N2O3 B1608063 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 550300-30-6

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No. B1608063
CAS RN: 550300-30-6
M. Wt: 254.24 g/mol
InChI Key: OZOFWYFYRJAFQH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole and phenylacetic acid, both of which are common structures in medicinal chemistry . Benzimidazoles are heterocyclic aromatic organic compounds, and phenylacetic acids are a type of aromatic carboxylic acid. The hydroxyphenyl group suggests the presence of a phenol, which is an aromatic compound with a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzimidazole ring, a phenyl ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups relative to each other.


Chemical Reactions Analysis

The compound, being a derivative of benzimidazole and phenylacetic acid, might undergo reactions typical for these classes of compounds . This could include electrophilic aromatic substitution, nucleophilic substitution, or reactions at the carboxylic acid group .

Scientific Research Applications

Comprehensive Analysis of 2-(3-Hydroxyphenyl)-3H-Benzimidazole-5-Carboxylic Acid Applications:

Pharmaceutical Research

Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They exhibit properties that make them suitable for developing anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anticonvulsant, and antidiabetic medications . The hydroxyphenyl group in the compound could potentially enhance these properties, making it a candidate for drug discovery and development.

Materials Chemistry

These compounds have been used in materials chemistry due to their stability and versatile chemical properties. They can be incorporated into materials that require specific characteristics such as increased durability or enhanced conductivity .

Electronics and Technology

In the field of electronics, benzimidazole derivatives are utilized for their semiconducting properties and can be part of the development of electronic components like diodes or transistors .

Dyes and Pigments

The structural framework of benzimidazole derivatives makes them suitable for use in dyes and pigments. Their ability to absorb certain wavelengths of light can be harnessed in creating colorants with specific properties .

Agriculture

Benzimidazole derivatives have applications in agriculture, possibly as fungicides or growth regulators due to their biological activity .

Chemosensing

These compounds can be engineered to react to specific chemical stimuli, making them useful in chemosensing applications for detecting environmental pollutants or hazardous substances .

Corrosion Science

In corrosion science, benzimidazole derivatives are used as inhibitors to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components .

Supramolecular Chemistry

They are also involved in supramolecular chemistry where they form assemblies with unique properties that can be applied in various fields such as nanocontainers or liquid crystals .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Some hydroxyphenylacetic acid derivatives have shown potential for the treatment of cardiovascular diseases .

properties

IUPAC Name

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-10-3-1-2-8(6-10)13-15-11-5-4-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOFWYFYRJAFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364198
Record name 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

CAS RN

550300-30-6
Record name 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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